1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one
Description
1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one (CAS 89368-12-7) is a brominated aromatic ketone with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.073 g/mol. It features a 4-bromo-2-methoxyphenyl group attached to a 2-methoxyethyl ketone moiety. Key properties include:
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)-2-methoxyethanone |
InChI |
InChI=1S/C10H11BrO3/c1-13-6-9(12)8-4-3-7(11)5-10(8)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
KEGZJLRXAKWUFH-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1=C(C=C(C=C1)Br)OC |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Methoxyacetophenone Derivatives
Direct α-Bromination Using Brominating Agents
The most common route involves regioselective bromination of 4-methoxyacetophenone at the α-position. This method leverages the electron-donating methoxy group to direct electrophilic bromination.
Procedure 1: Bromination with Bromine/HBr Systems
A patent (CN104119211B) outlines a high-yield protocol using bromate salts and hydrobromic acid (HBr) in methanol:
- Substrate : 4-Methoxyacetophenone
- Reagents : KBrO₃ (3.3 mmol), HBr (10 mmol)
- Solvent : Methanol
- Conditions : 60°C, 2.5 hours
- Yield : 95%
The reaction proceeds via electrophilic substitution , where HBr generates Br⁺, attacking the α-carbon of the ketone. The methoxy group stabilizes the intermediate through resonance.
Procedure 2: N-Bromosuccinimide (NBS) with Al₂O₃ Catalysis
Active aluminium oxide (Al₂O₃) enhances selectivity for α-monobromination under mild conditions:
- Substrate : 4-Methoxyacetophenone
- Reagents : NBS (1.1 eq), Al₂O₃ (10 wt%)
- Solvent : Methanol or acetonitrile
- Conditions : Reflux, 10–20 minutes
- Yield : 90–95%
This method avoids over-bromination and is scalable for industrial applications.
Friedel-Crafts Acylation of Brominated Anisoles
Two-Step Synthesis via Acyl Chlorides
An alternative route involves Friedel-Crafts acylation of 4-bromo-2-methoxybenzene with methoxyacetyl chloride:
Step 1: Synthesis of 4-Bromo-2-methoxybenzene
- Substrate : 1,4-Dibromo-2-fluorobenzene
- Reagents : iPrMgCl, DMF
- Conditions : 0°C, THF
- Intermediate : 2-Fluoro-4-bromobenzaldehyde (74% yield)
Step 2: Methoxylation and Acylation
This method is less favored due to multiple steps and moderate yields but is useful for introducing complex substituents.
Mechanistic Insights and Optimization
Role of Substituents in Bromination
Chemical Reactions Analysis
1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major products formed from these reactions include substituted phenyl derivatives, aldehydes, carboxylic acids, and alcohols .
Scientific Research Applications
1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules . The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules . Additionally, its carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylketones with Halogen and Methoxy Groups
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogen Position: The 4-bromo substitution in the target compound contrasts with 2-bromo in 2-Bromo-4'-methoxyacetophenone. This positional difference affects electronic properties and reactivity in electrophilic substitution reactions.
- Methoxy vs. Hydroxy Groups : Compared to 1-(4-hydroxyphenyl)-2-methoxyethan-1-one (melting point ~315.6°C), the methoxy group in the target compound reduces hydrogen bonding, lowering its melting point .
- Fluorine/Chlorine Analogs : Fluorine and chlorine analogs (e.g., 1-(4-fluorophenyl)-2-methoxyethan-1-one ) exhibit similar synthetic utility but differ in steric and electronic effects, influencing their reactivity in cross-coupling reactions .
Reactivity Insights:
- Methoxy Group Stability : Methoxy groups in 1-(2-hydroxy-3,4,6-trimethoxyphenyl)-2-methoxyethan-1-one resist demethylation under BBr₃, highlighting challenges in selective deprotection .
Biological Activity
1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one, also known as a derivative of acetophenone, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine and methoxy groups, suggests various biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer domains. This article reviews the biological activity of this compound, supported by diverse research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H11BrO3, with a molecular weight of approximately 259.10 g/mol. The compound features:
- A bromine atom that may enhance biological activity through halogen bonding.
- Methoxy groups that increase lipophilicity, facilitating membrane penetration and enhancing bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that methoxy-substituted phenyl compounds can inhibit bacterial growth. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating effective minimum inhibitory concentrations (MICs) .
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines .
- Anticancer Properties : Some derivatives have shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanisms often involve the induction of apoptosis and the inhibition of specific oncogenic pathways .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of methoxy-substituted phenyl compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects revealed that treatment with this compound significantly reduced levels of inflammatory markers in lipopolysaccharide-stimulated macrophages. The compound demonstrated an IC50 value of approximately 15 µM for TNF-alpha inhibition, highlighting its therapeutic potential in inflammatory diseases.
Case Study 3: Anticancer Efficacy
In vitro assays on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The compound's mechanism involved the activation of caspase pathways leading to apoptosis. In MCF-7 cells, it was observed that treatment resulted in a dose-dependent increase in apoptotic markers.
Q & A
What are the common synthetic routes for preparing 1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one?
Basic Research Question
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or borane-mediated reduction of pre-functionalized aromatic precursors. For example:
- Step 1: Start with a brominated and methoxy-substituted aromatic precursor (e.g., 4-bromo-2-methoxyphenyl acetic acid).
- Step 2: Use borane dimethylsulfide in tetrahydrofuran (THF) at 60°C to reduce the acid to the corresponding alcohol (as demonstrated for a related compound in ).
- Step 3: Oxidize the alcohol intermediate to the ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Key Considerations:
- Ensure regioselectivity by protecting/deprotecting methoxy groups during bromination.
- Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy .
How does X-ray crystallography elucidate the molecular conformation of this compound?
Advanced Research Question
Methodological Answer:
X-ray crystallography provides atomic-level insights into bond lengths, angles, and packing interactions. For related brominated methoxyphenyl ketones:
- Data Collection: Use a single crystal (0.2–0.3 mm) and MoKα radiation (λ = 0.71073 Å) at 305 K .
- Refinement: Employ the SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve hydrogen-bonding networks and torsional angles .
Example Crystallographic Parameters (Hypothetical):
| Parameter | Value | Source |
|---|---|---|
| Space Group | P21/c | |
| a, b, c (Å) | 7.736, 12.441, 10.048 | |
| β (°) | 111.42 | |
| R Factor | 0.054 |
Interpretation:
The monoclinic system and hydrogen bonding (e.g., C–H···O interactions) influence solubility and stability .
Which spectroscopic techniques are optimal for characterizing this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm).
- ¹³C NMR: Confirm carbonyl (δ 190–210 ppm) and quaternary carbons.
- Mass Spectrometry (MS): Look for molecular ion peaks (e.g., [M+H]⁺ at m/z 263.10 for C₁₀H₁₁BrO₃).
- IR Spectroscopy: Detect carbonyl stretches (~1700 cm⁻¹) and C–Br bonds (~600 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
